![molecular formula C20H36O7P2 B1235378 syn-Copalyl diphosphate](/img/structure/B1235378.png)
syn-Copalyl diphosphate
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Overview
Description
5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9beta,10alpha-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-).
Scientific Research Applications
1. Role in Rice Phytoalexin and Allelochemical Biosynthesis
Rice (Oryza sativa) utilizes syn-copalyl diphosphate in the production of momilactone diterpenoids, which serve as both phytoalexins and allelochemicals. The biosynthesis involves the conversion of syn-copalyl diphosphate to syn-pimara-7,15-diene by a specific terpene synthase (Wilderman et al., 2004).
2. Investigating Enzymatic Reaction Mechanisms
Research on rice syn-copalyl diphosphate synthase (OsCPS4) through site-directed mutagenesis has provided insights into the enzymatic reaction mechanism, including the discovery of a novel compound, syn-halimadienyl diphosphate, due to alterations in a single residue (Potter et al., 2016).
3. Understanding Metabolic Pathways in Rice
The synthesis of syn-copalyl diphosphate is a key step in the biosynthesis of rice phytoalexins and allelopathic agents. The identification of syn-copalyl diphosphate synthase (OsCPSsyn) has been pivotal in understanding these metabolic pathways (Xu et al., 2004).
4. Exploring Diterpene Biosynthesis Pathways
Studies on syn-copalyl diphosphate have revealed complex pathways in diterpene biosynthesis, such as the interconnection of pathways leading to multiple diterpenes from syn-copalyl diphosphate (Hong & Tantillo, 2018).
5. Investigating Substrate Specificity in Enzymatic Reactions
Research involving the enzymatic reaction of syn-copalyl diphosphate with the CYC2 enzyme from Kitasatospora griseola has provided insights into substrate specificity and the production of novel diterpenes (Nakano et al., 2010).
6. Examining Evolutionary Aspects of Diterpenoid Metabolism
Studies on rice diterpene synthases, including those processing syn-copalyl diphosphate, have suggested mechanisms for the evolution of diterpenoid metabolism in cereals, highlighting the role of latent enzymatic plasticity (Morrone et al., 2011).
properties
Product Name |
syn-Copalyl diphosphate |
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Molecular Formula |
C20H36O7P2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,20-/m1/s1 |
InChI Key |
JCAIWDXKLCEQEO-HZEYQZKKSA-N |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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